molecular formula C19H16N6O2 B11129505 N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide

N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B11129505
M. Wt: 360.4 g/mol
InChI Key: NHACXWKGSMCUTO-UHFFFAOYSA-N
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Description

N-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ETHYL]-5-(PYRIDIN-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds This compound features a quinazolinone core, which is known for its presence in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ETHYL]-5-(PYRIDIN-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation, leading to the formation of 3-amino-3,4-dihydroquinazolin-4-one . This intermediate is then acylated with succinic anhydride to produce N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinimide, which can be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of microwave irradiation and eco-friendly solvents like water can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ETHYL]-5-(PYRIDIN-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the quinazolinone core, leading to different dihydroquinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinazolinone and dihydroquinazolinone derivatives, which can have different biological activities and properties .

Scientific Research Applications

N-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ETHYL]-5-(PYRIDIN-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ETHYL]-5-(PYRIDIN-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The quinazolinone core can inhibit certain enzymes, leading to the disruption of cellular processes. The compound can also bind to DNA and RNA, affecting gene expression and protein synthesis . The pyrazole and pyridine rings contribute to its binding affinity and specificity towards different biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ETHYL]-5-(PYRIDIN-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of a quinazolinone core with pyrazole and pyridine rings. This structural diversity enhances its potential for various biological activities and makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C19H16N6O2

Molecular Weight

360.4 g/mol

IUPAC Name

N-[2-(4-oxoquinazolin-3-yl)ethyl]-3-pyridin-2-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H16N6O2/c26-18(17-11-16(23-24-17)15-7-3-4-8-20-15)21-9-10-25-12-22-14-6-2-1-5-13(14)19(25)27/h1-8,11-12H,9-10H2,(H,21,26)(H,23,24)

InChI Key

NHACXWKGSMCUTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCNC(=O)C3=CC(=NN3)C4=CC=CC=N4

Origin of Product

United States

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